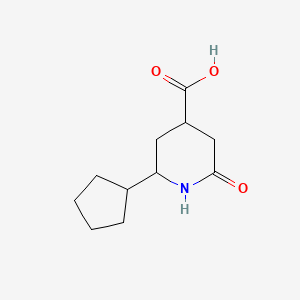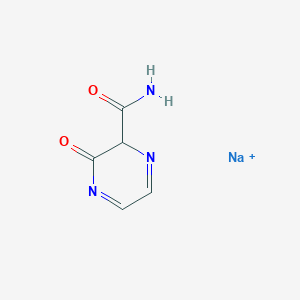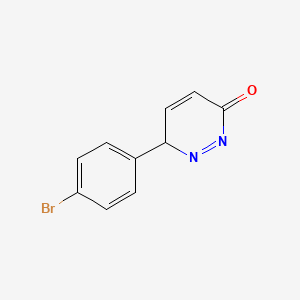
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group, and a thiazole ring attached to the side chain. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Thiazole Ring: The thiazole ring is introduced by reacting the protected amino acid with a thiazole derivative under appropriate conditions.
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the Fmoc protecting group, converting it to an alcohol.
Substitution: The thiazole ring can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Chemistry:
- Used as a building block in the synthesis of peptides and proteins.
- Serves as a precursor for the synthesis of complex organic molecules.
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Acts as a probe in biochemical assays to investigate protein functions.
Medicine:
- Potential applications in drug development, particularly in designing enzyme inhibitors.
- Used in the synthesis of peptide-based therapeutics.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the development of novel catalysts for chemical reactions.
作用機序
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the amino group can participate in peptide bond formation, facilitating the assembly of peptides and proteins. The thiazole ring can interact with various molecular targets, influencing the compound’s reactivity and binding properties.
類似化合物との比較
(2S)-2-(tert-Butoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-4-yl)propanoic acid: Contains an imidazole ring instead of a thiazole ring.
Uniqueness:
- The presence of the Fmoc group provides stability and ease of removal under mild conditions, making it advantageous for peptide synthesis.
- The thiazole ring imparts unique chemical properties, allowing for diverse reactivity and interactions with molecular targets.
This detailed article provides a comprehensive overview of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H18N2O4S |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-10-22-12-28-13)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,23,26)(H,24,25)/t19-/m0/s1 |
InChIキー |
FSZBNXUXDFKAHT-IBGZPJMESA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CS4)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CS4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,3-diazinan-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B15132981.png)


![N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B15132991.png)
![6-ethyl-2-pyrrolidin-1-yl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15132994.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15133005.png)


![N-[3-(azepan-1-yl)propyl]-3-(4-benzyl-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B15133025.png)

![Dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B15133041.png)
![(2Z)-2-[(4-chlorophenyl)imino]-6-methyl-2H-chromene-3-carboxamide](/img/structure/B15133045.png)
